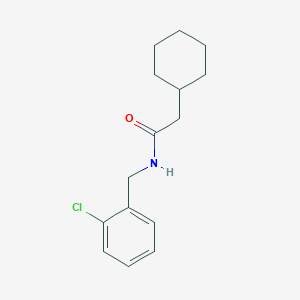

N-(2-chlorobenzyl)-2-cyclohexylacetamide

Description

N-(2-Chlorobenzyl)-2-cyclohexylacetamide (chemical formula: C₁₅H₂₁ClN₂O, molecular weight: 280.79 g/mol) is a chloroacetamide derivative characterized by a 2-chlorobenzyl group attached to an acetamide backbone and a cyclohexyl substituent. The 2-chlorobenzyl group enhances lipophilicity and may influence receptor-binding interactions, while the cyclohexyl moiety contributes to conformational flexibility and steric bulk .

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO/c16-14-9-5-4-8-13(14)11-17-15(18)10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRMYNPKPCAPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196598 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2-cyclohexylacetamide typically involves the following steps:

Formation of 2-chlorobenzylamine: This can be achieved by the reduction of 2-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride.

Acylation Reaction: The 2-chlorobenzylamine is then reacted with cyclohexylacetyl chloride in the presence of a base like triethylamine to form N-(2-chlorobenzyl)-2-cyclohexylacetamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: N-(2-chlorobenzyl)-2-cyclohexylacetamide can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium hydroxide or ammonia in suitable solvents.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Benzylamine or benzyl alcohol derivatives.

Substitution: Hydroxyl or amino-substituted benzyl derivatives.

Applications De Recherche Scientifique

N-(2-Chlorobenzyl)-2-cyclohexylacetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent, particularly against bacterial strains like Haemophilus influenzae.

Materials Science: The compound can be used as a precursor for the synthesis of advanced materials with specific properties.

Biological Studies: It serves as a model compound for studying the interactions of benzyl derivatives with biological systems.

Mécanisme D'action

The mechanism of action of N-(2-chlorobenzyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like 1-deoxy-d-xylulose 5-phosphate synthase, which is crucial for bacterial growth . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: The position and nature of halogenation (e.g., 2-chlorobenzyl vs. 2,3-dichlorophenoxy) significantly alter electronic properties and steric hindrance, impacting solubility and bioavailability.

- Cyclohexyl vs. Benzyl Groups : Cyclohexyl substituents enhance lipophilicity compared to benzyl groups, which may improve membrane permeability but reduce aqueous solubility .

Key Observations :

Key Observations :

- Enzyme Inhibition : Sulfonamide derivatives with halogenated aryl groups (e.g., bromo/chloro) show moderate BChE inhibition, though less potent than reference standards like eserine .

- Solubility Limitations : Low water solubility (e.g., 2.9 µg/mL for benzoxazolone derivatives) may restrict in vivo applications, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.